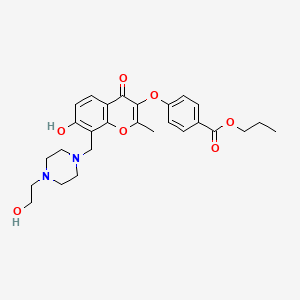

propyl 4-((7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Description

Propyl 4-((7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic chromenone (coumarin derivative) with a complex structure featuring a benzoate ester, a hydroxylated chromen-4-one core, and a piperazine-linked hydroxyethyl moiety. This compound is structurally distinguished by its hybrid pharmacophore design, combining a coumarin scaffold—known for antimicrobial, antioxidant, and kinase-inhibitory properties—with a piperazine substituent, which enhances solubility and modulates receptor-binding interactions .

Properties

IUPAC Name |

propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-4-oxochromen-3-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O7/c1-3-16-34-27(33)19-4-6-20(7-5-19)36-25-18(2)35-26-21(24(25)32)8-9-23(31)22(26)17-29-12-10-28(11-13-29)14-15-30/h4-9,30-31H,3,10-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQCPWVCSIOIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-((7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Hydroxyethyl Substitution: The hydroxyethyl group is added via alkylation reactions, typically using ethylene oxide or similar reagents.

Esterification: The final step involves the esterification of the benzoic acid derivative with propanol under acidic conditions to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkyl halides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of and features a chromenone backbone, which is known for its diverse biological activities. The synthesis of this compound involves multiple steps, typically including the formation of the chromenone structure followed by the introduction of the piperazine moiety. The synthesis pathways often utilize techniques such as amide coupling and nucleophilic substitutions to achieve the desired structural complexity .

Antimycobacterial Activity

Research indicates that derivatives of this compound exhibit significant antitubercular properties. For instance, studies have shown that certain analogs possess minimum inhibitory concentrations (MIC) in the range of 12.5 μg/mL against Mycobacterium tuberculosis, suggesting promising efficacy in treating tuberculosis . The introduction of a hydroxyethyl-piperazine moiety enhances the activity, indicating that structural modifications can lead to improved therapeutic profiles.

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, Mannich bases derived from this compound have demonstrated anticancer activity against HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) cell lines. The cytotoxicity was assessed through IC50 values, with some derivatives showing lower than 2 μg/mL against MCF-7 cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

In addition to its anticancer and antitubercular properties, propyl 4-((7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has been tested for antimicrobial activity against various pathogens. The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with studies reporting significant zones of inhibition in well diffusion assays .

Case Study 1: Antimycobacterial Evaluation

A study focused on synthesizing and evaluating a series of derivatives based on propyl 4-((7-hydroxy-8-(piperazine-linked chromenone)oxy)benzoate). The results indicated that compounds with longer alkyl chains showed enhanced activity against Mycobacterium tuberculosis, suggesting that hydrophobic interactions play a crucial role in their mechanism of action .

Case Study 2: Anticancer Screening

In a comprehensive screening involving various Mannich bases derived from this compound, researchers found that specific substitutions on the piperazine ring significantly affected cytotoxicity profiles against cancer cell lines. For example, compounds with 4-methylpiperazine residues exhibited superior activity compared to those with 4-phenylpiperazine residues .

Mechanism of Action

The mechanism of action of propyl 4-((7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several benzoate esters and chromenone derivatives, as exemplified by compounds I-6230, I-6232, I-6273, I-6373, and I-6473 (described in Molecules 2011, 16, 3479–3487) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Key Functional Differences |

|---|---|---|---|

| Target Compound | Chromen-4-one | - Propyl benzoate ester - 7-hydroxy, 2-methyl, 4-oxo - Piperazine-hydroxyethyl at C8 |

High polarity due to hydroxyethyl-piperazine; potential for kinase or GPCR modulation. |

| I-6230 | Benzoate ester | - Ethyl ester - Pyridazin-3-yl phenethylamino |

Lacks chromenone core; pyridazine moiety may confer distinct receptor affinity (e.g., PDE inhibition). |

| I-6232 | Benzoate ester | - Ethyl ester - 6-Methylpyridazin-3-yl phenethylamino |

Methylpyridazine enhances lipophilicity; possible improved metabolic stability vs. I-6230. |

| I-6273 | Benzoate ester | - Ethyl ester - Methylisoxazol-5-yl phenethylamino |

Isoxazole ring introduces heterocyclic polarity; potential for anti-inflammatory activity. |

| I-6373 | Benzoate ester | - Ethyl ester - 3-Methylisoxazol-5-yl phenethylthio |

Thioether linkage alters electronic properties; may enhance radical-scavenging capacity. |

| I-6473 | Benzoate ester | - Ethyl ester - 3-Methylisoxazol-5-yl phenethoxy |

Ether linkage improves hydrolytic stability compared to thioether or amino analogs. |

Key Findings:

Chromenone vs. Benzoate Core: The target compound’s chromenone core enables π-π stacking and hydrogen-bonding interactions absent in I-6230–I-6473, which lack the conjugated lactone system. This may enhance binding to kinases or DNA topoisomerases .

Piperazine-Hydroxyethyl Moiety: Unlike the phenethylamino/thio/ethoxy groups in I-6230–I-6473, the piperazine-hydroxyethyl group increases solubility and may facilitate interactions with charged residues in enzyme active sites (e.g., HIV integrase or bacterial gyrase) .

Ester Chain Length : The propyl ester in the target compound offers intermediate lipophilicity between ethyl (I-6230–I-6473) and longer-chain esters, balancing cell permeability and metabolic degradation rates.

Pharmacological and Biochemical Insights

- Enzyme Inhibition: The chromenone scaffold is associated with inhibitory activity against kinases (e.g., CDK2) and oxidoreductases.

- Antimicrobial Activity: The combination of a chromenone core and piperazine aligns with structural features of fluoroquinolone antibiotics (e.g., ciprofloxacin), though direct evidence for the target compound’s efficacy is pending .

- Metabolic Stability : The propyl ester may reduce first-pass hydrolysis compared to ethyl esters, as seen in I-6230–I-6473, which are prone to esterase-mediated cleavage.

Biological Activity

Propyl 4-((7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a complex organic compound that combines elements of piperazine and chromene structures. Its potential biological activities have garnered interest in pharmacological research, particularly in the fields of cancer treatment and anti-inflammatory applications. This article examines the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structural formula can be broken down as follows:

- Piperazine moiety: This part of the molecule is known for its role in drug design due to its ability to interact with various biological targets.

- Chromene backbone: The chromene structure is often associated with antioxidant and anti-inflammatory properties.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Piperazine | A six-membered ring containing two nitrogen atoms. |

| Chromene | A fused benzopyran structure linked to various bioactivities. |

| Benzoate | A carboxylic acid derivative that enhances solubility. |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Piperazine Derivatives

A study demonstrated that N-(piperidine-4-yl)benzamide derivatives had potent antitumor activity against HepG2 cells, with an IC50 of 0.25 μM, indicating a strong potential for further development in cancer therapies .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Chromene derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Research Findings

In vitro studies revealed that certain piperazine-linked compounds exhibited COX-II inhibitory activity with IC50 values ranging from 0.52 μM to 22.25 μM, demonstrating their effectiveness as anti-inflammatory agents .

Antioxidant Activity

The presence of hydroxyl groups in the chromene structure contributes to antioxidant activity, which can protect cells from oxidative stress.

Experimental Evidence

Research has indicated that chromene derivatives can scavenge free radicals effectively, suggesting their utility in preventing oxidative damage in biological systems .

Discussion

The biological activity of this compound appears promising based on its structural features and preliminary studies. Its potential applications in oncology and inflammation management warrant further exploration through:

- In vitro Studies: To establish detailed mechanisms of action.

- In vivo Studies: To evaluate therapeutic efficacy and safety profiles.

- Clinical Trials: To assess effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.